![molecular formula C15H15NO3S B2766102 3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1211174-16-1](/img/structure/B2766102.png)
3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The specific molecular structure of “3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is not available in the sources I found.Scientific Research Applications
Heterocyclic Synthesis
Compounds related to 3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide are utilized in the synthesis of diverse heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been employed in generating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing their utility in expanding the chemical space of heterocycles with potential biological activities (Mohareb et al., 2004).
Antimicrobial and Anticancer Properties
Derivatives of thiophene-based carboxamides have been investigated for their antimicrobial and anticancer properties. Synthesis and evaluation of these compounds have led to the identification of molecules with significant activities against various microbial strains and cancer cell lines, highlighting their potential as templates for the development of new therapeutic agents (Talupur et al., 2021).
Novel Synthetic Pathways
Innovative synthetic methodologies involving thiophene derivatives have been developed to construct complex molecules. For example, a new synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been achieved through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, demonstrating a significant advancement in synthetic chemistry (Gabriele et al., 2006).
Anti-inflammatory Agents
Certain benzothiophene derivatives have been shown to inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, reducing the adherence of neutrophils to activated endothelial cells. This activity suggests their potential as anti-inflammatory agents, providing a foundation for the development of new treatments for inflammatory diseases (Boschelli et al., 1995).
Future Directions
Thiophene-based compounds continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-14(15(17)16-8-11-6-7-20-9-11)19-13-5-3-2-4-12(13)18-10/h2-7,9-10,14H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKNAEBQIMVTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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